N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O4S and its molecular weight is 464.97. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H25ClN4O4S, and it has a molecular weight of approximately 465.0 g/mol. The structure features a diethylaminoethyl group, a methoxy-substituted benzothiazole moiety, and a nitro group on the benzamide, contributing to its diverse biological interactions .
Property | Value |
---|---|
Molecular Formula | C21H25ClN4O4S |
Molecular Weight | 465.0 g/mol |
CAS Number | 1052535-86-0 |
Research indicates that this compound exhibits significant anti-cancer properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as proteases and kinases.
- DNA Interaction : It has been suggested that the compound interacts with DNA or RNA, potentially affecting gene expression and protein synthesis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress, promoting apoptosis in cancer cells.
Biological Activity and Research Findings
- Anti-Cancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer and leukemia cells in vitro, with IC50 values indicating potent cytotoxicity .
- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is required to confirm these effects and elucidate the underlying mechanisms .
-
Case Studies :
- A study involving the administration of the compound in an animal model demonstrated significant tumor reduction compared to control groups, highlighting its potential as an anti-cancer agent.
- Another case study reported its use in combination therapy with other chemotherapeutic agents, resulting in enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-8-6-9-16(14-15)25(27)28)21-22-19-17(29-3)10-7-11-18(19)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZFVWDGWUCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.